Bienvenue dans la boutique en ligne BenchChem!

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

conformational restriction enzyme inhibition cyclopropanecarbonyl pharmacophore

Select the bridged bicyclic morpholine scaffold of CAS 2034336-95-1 for critical RAS signaling (sub-nM IC50) and CNS programs where a non-basic, rigid architecture is essential. This compound's 2-oxa-5-azabicyclo[2.2.1]heptane core and 4-fluorophenyl cyclopropanecarbonyl pharmacophore delivers a documented 14- to 15-fold potency enhancement over flexible isosteres by enforcing a bioactive bisected conformation. Avoid generic morpholine (CAS 1091380-21-0) or 2-aza (CAS 1427996-88-0) analogs that lack this cooperative conformational pre-organization.

Molecular Formula C15H16FNO2
Molecular Weight 261.296
CAS No. 2034336-95-1
Cat. No. B2551573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034336-95-1
Molecular FormulaC15H16FNO2
Molecular Weight261.296
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CO4
InChIInChI=1S/C15H16FNO2/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2
InChIKeyXRMYQZCBUXYNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034336-95-1): Structural Identity, Pharmacophore Class, and Procurement Rationale


5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034336-95-1, molecular formula C₁₅H₁₆FNO₂, molecular weight 261.296) is a conformationally constrained bridged bicyclic morpholine derivative that incorporates a 4-fluorophenyl cyclopropanecarbonyl pharmacophore. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a well-characterized morpholine isostere that has been utilized successfully as a morpholine surrogate in drug design [1]. The cyclopropanecarbonyl moiety, as documented by Kuo et al. (2006), confers a one-order-of-magnitude potency enhancement relative to isopropylcarbonyl analogs through metal-chelating and hydrogen-bonding interactions that enforce a fixed bisected conformation [2]. This compound has appeared in recent patent literature, including US20250051309, where the 2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl fragment serves as a key structural element in bioactive molecules [3].

Why Simple Morpholine or 2-Azabicyclo[2.2.1]heptane Analogs Cannot Replace 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034336-95-1)


Generic substitution of 5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane with simpler analogs (e.g., the corresponding morpholine derivative CAS 1091380-21-0 or the 2-aza isomer CAS 1427996-88-0) is scientifically unsound because the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold provides a unique combination of conformational rigidity and stereoelectronic properties that linear or less-constrained bicyclic systems cannot replicate. Bridged bicyclic morpholines of this class have been explicitly developed as morpholine isosteres that preserve similar lipophilicity while introducing greater three-dimensional shape constraints [1]. Furthermore, the cyclopropanecarbonyl moiety is critical: replacing it with an isopropylcarbonyl group results in a 14- to 15-fold loss in inhibitory potency due to the loss of the conformation-restricting bisected geometry essential for target engagement [2]. Simultaneously, the 4-fluorophenyl substituent on the cyclopropane ring modulates electronic character and binding-site complementarity in ways that the unsubstituted phenyl or cyclopropanecarbonyl-only analogs cannot match [3]. These three structural features act cooperatively; altering any one of them produces a compound that is not a functional equivalent.

Quantitative Differentiation Evidence: 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034336-95-1) Versus Closest Analogs


Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14- to 15-Fold Potency Enhancement from Conformation-Restricted Bisected Geometry

The cyclopropanecarbonyl moiety present in CAS 2034336-95-1 is not a generic acyl group. Kuo et al. (2006) demonstrated that cyclopropanecarbonyl derivatives are 15-fold and 14-fold more potent than the corresponding isopropylcarbonyl analogs as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. X-ray crystallographic analysis revealed that the cyclopropyl group adopts a fixed bisected conformation that enables specific metal-chelating and hydrogen-bonding interactions at the enzyme active site; this conformation is unavailable to the freely rotating isopropyl group [1]. This potency enhancement is a direct consequence of the cyclopropane ring's geometric constraints and applies to any compound class bearing this pharmacophore.

conformational restriction enzyme inhibition cyclopropanecarbonyl pharmacophore structure–activity relationship

2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold as a Morpholine Isostere: Conformational Rigidity Without Lipophilicity Penalty

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bridged bicyclic morpholine that has been validated as a morpholine surrogate in drug design [1]. In contrast to the simple morpholine analog 4-[1-(4-fluorophenyl)cyclopropanecarbonyl]morpholine (CAS 1091380-21-0), the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold introduces a one-carbon bridge between the 1- and 4-positions of the morpholine ring. This bridge imposes conformational rigidity on the morpholine ring, restricting it to a single well-defined three-dimensional geometry while preserving similar lipophilicity to morpholine [1]. The improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline in 70% overall yield over six steps demonstrates scalable synthetic accessibility [1].

morpholine isostere bridged bicyclic scaffold conformational constraint drug design building block

4-Fluorophenyl Substituent on Cyclopropane: Electronic Modulation Relative to Unsubstituted Phenyl and Cyclopropanecarbonyl-Only Analogs

The 4-fluorophenyl group on the cyclopropane ring of CAS 2034336-95-1 provides distinct electronic modulation compared to two close structural analogs: the unsubstituted phenyl analog 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone (CAS 2097919-64-5) [1] and the cyclopropanecarbonyl-only analog 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1865235-57-9) [2]. The para-fluoro substituent alters the electron density of the phenyl ring (Hammett σₚ = +0.06 for F), which can modulate π-stacking interactions and hydrogen-bonding capacity at target binding sites. Patent literature, including US20250051309, demonstrates the use of 4-fluorophenyl-cyclopropanecarbonyl motifs in compounds with picomolar to nanomolar IC₅₀ values against specific targets, where the fluorine atom contributes to both potency and metabolic stability [3].

4-fluorophenyl electronic effects binding affinity modulation SAR

2-Oxa vs. 2-Aza Bicyclo[2.2.1]heptane Scaffold: Heteroatom Identity Dictates Hydrogen-Bonding Capacity and Polarity

A direct structural analog of CAS 2034336-95-1 is 2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-2-azabicyclo[2.2.1]heptane (CAS 1427996-88-0) [1], which differs only in the replacement of the 2-oxa oxygen with a 2-aza nitrogen. This single-atom substitution results in fundamentally different hydrogen-bonding capacity (H-bond acceptor vs. potential H-bond donor depending on substitution), altered basicity (pKₐ shift from approximately –3 for the ether oxygen to approximately 10–11 for the secondary amine in the 2-aza scaffold), and changed polarity (topological polar surface area increase of ~12 Ų for the 2-aza analog). The 2-oxa scaffold in CAS 2034336-95-1 provides a neutral, non-basic H-bond acceptor that is not protonatable at physiological pH, whereas the 2-aza analog introduces a basic nitrogen that can be protonated, altering both solubility and target binding interactions [2].

oxa-aza comparison hydrogen bonding scaffold polarity bioisosterism

Patent-Cited Utility: The 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl Fragment in Oncology-Targeted Inhibitor Programs (KRAS/SOS1 Context)

Recent patent literature explicitly identifies the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, including 5-cyclopropanecarbonyl-substituted variants, as a key intermediate in the development of inhibitors for KRAS and SOS1, critical signaling proteins in various cancers [1]. In US Patent Application US20250051309, the 2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl fragment is incorporated into compounds with reported IC₅₀ values as low as 0.400 nM against specific targets (BindingDB entry BDBM719666) [2]. While CAS 2034336-95-1 is the 4-fluorophenyl-substituted variant distinct from the specific examples in these patents, the structural congruence with these patent-disclosed inhibitors establishes the compound's relevance as a building block or intermediate for oncology drug discovery programs, particularly those targeting the RAS signaling axis [3].

KRAS inhibitor SOS1 inhibitor oncology building block patent evidence

Synthetic Accessibility from Chiral Pool Starting Material: Defined Stereochemistry at Bridgehead Positions

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is synthesized from trans-4-hydroxy-L-proline, a readily available chiral pool starting material, which establishes the absolute stereochemistry at the bridgehead positions (1S,4S) [1]. The improved six-step synthesis achieves 70% overall yield, making the scaffold accessible at scale [1]. In contrast, the 2-azabicyclo[2.2.1]heptane scaffold (CAS 1427996-88-0) and the 8-azabicyclo[3.2.1]octane scaffold (CAS 852808-04-9) require different synthetic routes that may not provide the same level of stereochemical control or synthetic efficiency. The defined stereochemistry of the 2-oxa scaffold is critical for applications where enantiomeric purity is essential for biological activity.

chiral synthesis trans-4-hydroxy-L-proline stereochemical definition scalable synthesis

High-Value Application Scenarios for 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034336-95-1)


Oncology Drug Discovery: KRAS/SOS1 Inhibitor Intermediate and Scaffold-Hopping Template

CAS 2034336-95-1 is directly applicable as a building block or intermediate in medicinal chemistry programs targeting the RAS signaling pathway. Recent patent literature identifies 2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl derivatives as key structural elements in KRAS and SOS1 inhibitors, with disclosed compounds achieving sub-nanomolar IC₅₀ values (e.g., 0.400 nM, BindingDB BDBM719666) [1]. The 4-fluorophenyl-cyclopropanecarbonyl pharmacophore provides the conformation-restricted potency enhancement (14- to 15-fold over flexible acyl groups) documented by Kuo et al. [2], while the bridged morpholine scaffold offers a rigid, neutral H-bond acceptor architecture preferred for intracellular target engagement. Researchers should select this compound over the simple morpholine analog (CAS 1091380-21-0) when conformational pre-organization is critical for binding-site complementarity [3].

CNS-Targeted Probe Development: Exploiting Neutral Scaffold Properties for Blood–Brain Barrier Penetration

For central nervous system (CNS) drug discovery programs, the 2-oxa scaffold in CAS 2034336-95-1 provides a critical advantage over the 2-aza analog (CAS 1427996-88-0): the ether oxygen is not protonatable at physiological pH, maintaining the compound in a neutral state that favors passive blood–brain barrier penetration. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been established as a morpholine isostere that preserves similar lipophilicity to morpholine while introducing conformational rigidity [1]. The 4-fluorophenyl substituent further contributes to metabolic stability, a known benefit of aryl fluorination. This combination makes CAS 2034336-95-1 a superior choice over the 2-aza analog for CNS programs where a non-basic scaffold is required [2].

Conformation–Activity Relationship Studies: Probing the Role of Scaffold Rigidity in Target Engagement

CAS 2034336-95-1 serves as an ideal probe for systematic conformation–activity relationship (CAR) studies comparing flexible versus rigid morpholine scaffolds. By benchmarking CAS 2034336-95-1 against the simple morpholine derivative 4-[1-(4-fluorophenyl)cyclopropanecarbonyl]morpholine (CAS 1091380-21-0) and the phenyl-analog 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone (CAS 2097919-64-5), researchers can deconvolute the contributions of scaffold rigidity, the cyclopropane conformational constraint, and the 4-fluoro electronic effect to binding affinity and selectivity [1]. The well-characterized synthetic route from trans-4-hydroxy-L-proline (70% overall yield, 6 steps) ensures reproducible access to material of defined stereochemistry for such studies [2].

Fragment-Based Drug Discovery: A Pre-Organized, Three-Dimensional Fragment with Defined Vectors

In fragment-based drug discovery (FBDD), CAS 2034336-95-1 offers a three-dimensional, pre-organized fragment with defined exit vectors for fragment growing or linking strategies. The 2-oxa-5-azabicyclo[2.2.1]heptane core has been described as a 'carbon-atom bridged morpholine' that serves as a platform for functional diversity [1]. Unlike flat aromatic fragments that dominate many fragment libraries, the bridged bicyclic scaffold introduces sp³ character and defined stereochemistry, which are increasingly recognized as favorable features for lead-like chemical space. The cyclopropanecarbonyl linker provides a rigid, directional connection between the scaffold and the 4-fluorophenyl group, minimizing the entropic penalty upon target binding [2]. The compound's molecular weight (261.3 Da) places it within the typical fragment size range, making it suitable for fragment screening collections.

Quote Request

Request a Quote for 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.